An In-Depth Technical Guide to 3-Oxoisoindoline-5-carbonitrile
An In-Depth Technical Guide to 3-Oxoisoindoline-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Oxoisoindoline-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates available data on its chemical and physical properties, safety information, and potential biological significance. While direct experimental data on this specific molecule is limited, this guide draws upon research into the broader class of isoindolinone derivatives to infer potential applications and areas for future investigation.
Chemical Identity and Properties
3-Oxoisoindoline-5-carbonitrile is a bicyclic compound featuring an isoindolinone core with a nitrile functional group.
Table 1: Chemical and Physical Properties of 3-Oxoisoindoline-5-carbonitrile
| Property | Value | Source |
| CAS Number | 1261726-80-0 | [1][2][3] |
| Molecular Formula | C₉H₆N₂O | [1][2] |
| Molecular Weight | 158.16 g/mol | [1][2] |
| Appearance | Detailed specifications available from suppliers | [3] |
| Purity | ≥99% (typical) | [3] |
| Storage | Store in a cool, dry place.[4] Keep in a tightly sealed container to prevent moisture absorption and contact with air.[4] | [3][4] |
Safety and Handling
While a comprehensive Safety Data Sheet (SDS) for 3-Oxoisoindoline-5-carbonitrile is not publicly available, some suppliers provide basic hazard information.
Table 2: Hazard Information for 3-Oxoisoindoline-5-carbonitrile
| Hazard Category | Information | Source |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
| Hazard Statement | H302: Harmful if swallowed | [1] |
General Handling Precautions:
Due to the limited safety data, it is recommended to handle 3-Oxoisoindoline-5-carbonitrile with the standard precautions for handling laboratory chemicals. This includes:
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Using personal protective equipment (PPE) such as gloves, lab coat, and safety glasses.
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Working in a well-ventilated area or under a chemical fume hood.
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Avoiding inhalation of dust or fumes.
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Preventing contact with skin and eyes.
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Washing hands thoroughly after handling.
Synthesis and Experimental Protocols
A documented method for the synthesis of N-substituted 3-oxoisoindoline-1-carbonitrile derivatives has been reported, which may serve as a foundational reference for the synthesis of the 5-carbonitrile isomer.[5] The procedure involves a one-pot, three-component condensation reaction.
Hypothetical Synthesis Workflow:
The synthesis of isoindolinone derivatives often involves cyclization reactions. A potential synthetic route to 3-Oxoisoindoline-5-carbonitrile could be conceptualized as follows:
Caption: A generalized workflow for the synthesis of isoindolinone compounds.
Biological Activity and Potential Signaling Pathways
Direct experimental evidence for the biological activity of 3-Oxoisoindoline-5-carbonitrile is not extensively documented in current literature. However, the isoindolinone scaffold is a recognized "privileged structure" in medicinal chemistry, present in numerous biologically active compounds.[1] Derivatives of isoindolinone and the related isoindoline-1,3-dione have demonstrated a wide array of pharmacological effects, including anticancer, anti-inflammatory, and neuroprotective activities.[1][2][6][7]
Potential Areas of Investigation:
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Anticancer Activity: Isoindolinone derivatives have been explored as potential inhibitors of cyclin-dependent kinases (CDKs), such as CDK7, which are crucial regulators of the cell cycle and are often dysregulated in cancer.[8]
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Anti-inflammatory Activity: Some isoindolinone derivatives have been shown to inhibit inflammatory pathways, such as the NF-κB signaling cascade.[1]
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Neuroprotection: Studies on isoindoline-dione derivatives have indicated neuroprotective effects against oxidative stress, potentially through the activation of the NRF2 signaling pathway.[2][6][7]
The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, potentially influencing the binding affinity of the molecule to biological targets.[9][10]
Hypothetical Signaling Pathway Inhibition:
The following diagram illustrates a potential mechanism by which an isoindolinone derivative might exert anti-inflammatory effects through the inhibition of the NF-κB pathway.
Caption: A hypothetical model of NF-κB pathway inhibition by an isoindolinone derivative.
Experimental Workflows for Biological Evaluation
For researchers interested in investigating the biological activity of 3-Oxoisoindoline-5-carbonitrile, a general workflow for cell-based assays can be followed.
General Cell Viability Assay Workflow:
Caption: A standard workflow for assessing the cytotoxicity of a test compound.
Experimental Protocol: Cell Viability (MTT Assay)
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Cell Seeding: Plate cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[1]
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Compound Preparation: Prepare a stock solution of 3-Oxoisoindoline-5-carbonitrile in a suitable solvent, such as DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations.
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Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include appropriate controls (vehicle control, positive control). Incubate for the desired duration (e.g., 24, 48, or 72 hours).
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MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
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Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
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Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Conclusion and Future Directions
3-Oxoisoindoline-5-carbonitrile represents a chemical entity with potential for further investigation in drug discovery and development. While direct experimental data is currently sparse, its structural similarity to other biologically active isoindolinone derivatives suggests that it may possess interesting pharmacological properties. Future research should focus on the experimental determination of its physicochemical properties, a thorough toxicological evaluation, and screening for biological activities, particularly in the areas of oncology, inflammation, and neurodegenerative diseases. Elucidation of its mechanism of action and identification of its molecular targets will be crucial steps in unlocking its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-oxoisoindoline-5-carbonitrile, CasNo.1261726-80-0 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 4. 3-Oxoisoindoline-5-Carbonitrile Manufacturer & Supplier China | Properties, Applications, Safety Data [nj-finechem.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]




